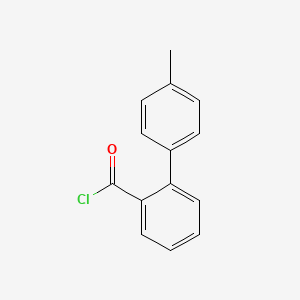

4'-Methylbiphenyl-2-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYDJVNQLOTFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560149 | |

| Record name | 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-35-9 | |

| Record name | 4′-Methyl[1,1′-biphenyl]-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114772-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methyl[1,1'-biphenyl]-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Methylbiphenyl 2 Carbonyl Chloride

Established Synthetic Routes for 4'-Methylbiphenyl-2-carbonyl chloride

The primary and most established method for synthesizing this compound involves the direct conversion of 4'-Methylbiphenyl-2-carboxylic acid.

Carboxylic Acid Halogenation Strategies: Thionyl Chloride Mediated Synthesis

The conversion of 4'-Methylbiphenyl-2-carboxylic acid to its corresponding acyl chloride is most commonly achieved through the use of thionyl chloride (SOCl₂). masterorganicchemistry.com This reaction is a standard and effective method for preparing acyl chlorides from carboxylic acids. masterorganicchemistry.com The process involves the reaction of the carboxylic acid with thionyl chloride, which results in the formation of the acyl chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. masterorganicchemistry.com These gaseous byproducts escape from the reaction mixture, driving the reaction to completion. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This leads to the formation of a tetrahedral intermediate which then collapses, releasing the stable sulfur dioxide gas and the desired acyl chloride.

Process Optimization for High-Yield Production and Purity

To ensure high yields and purity of this compound, optimization of the reaction conditions is crucial. Key parameters that are often adjusted include the reaction temperature, the stoichiometry of the reagents, and the use of a solvent.

Typically, an excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid. The reaction can be performed neat or in an inert solvent such as toluene (B28343) or dichloromethane. Heating the reaction mixture is often necessary to increase the reaction rate. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude acyl chloride which can then be purified by distillation or used directly in subsequent steps.

Advanced Precursor Synthesis for the 4'-Methylbiphenyl Core

Suzuki-Miyaura Cross-Coupling Reactions in the Construction of Substituted Biphenyls

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. nih.gov For the synthesis of the 4'-methylbiphenyl core, this would typically involve the reaction of a 2-halobenzoic acid derivative with 4-methylphenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the boronic acid derivative to the palladium(II) complex, and reductive elimination to form the biphenyl (B1667301) product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. nih.gov For instance, the use of palladium(II) hydroxide (B78521) as a catalyst and potassium phosphate (B84403) as a base at 65°C has been shown to be effective for the synthesis of various biaryl analogs. nih.gov

Interactive Data Table: Suzuki-Miyaura Reaction Components

| Component | Role | Examples |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, Pd(OH)₂ nih.gov |

| Aryl Halide | One of the coupling partners | 2-bromobenzoic acid, 2-iodobenzoic acid |

| Boronic Acid | The other coupling partner | 4-methylphenylboronic acid |

| Base | Activates the boronic acid | K₂CO₃, K₃PO₄ nih.gov, Na₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, THF, water |

Exploration of Alternative Transition Metal-Catalyzed Cross-Coupling Methodologies for Biphenyl Assembly

While the Suzuki-Miyaura reaction is highly effective, other transition metal-catalyzed cross-coupling reactions can also be employed for the synthesis of the biphenyl core. These alternatives can sometimes offer advantages in terms of substrate scope, cost, or reaction conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance. rsc.org

Stille Coupling: This method utilizes the reaction of an organotin compound with an organic halide, catalyzed by palladium. rsc.org

Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, catalyzed by palladium. rsc.org

Ullmann Reaction: A classic method that involves the copper-catalyzed coupling of two aryl halides. researchgate.net

The choice of a particular cross-coupling reaction often depends on the availability of starting materials, the desired functional group compatibility, and the cost-effectiveness of the catalyst and reagents. rsc.orgresearchgate.net

Green Chemistry Principles in Biphenyl Precursor Functionalization

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. nih.gov This includes the use of less hazardous solvents, renewable starting materials, and more efficient catalysts. nih.gov

For the synthesis of biphenyl precursors, green chemistry approaches include:

Using water as a solvent: Water is a non-toxic, non-flammable, and inexpensive solvent. Several Suzuki-Miyaura coupling reactions have been successfully performed in aqueous media. researchgate.net

Solventless reactions: Performing reactions without a solvent can significantly reduce waste and simplify purification. researchgate.netflinders.edu.au

Use of heterogeneous catalysts: Catalysts that are supported on a solid material can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

A study on the green synthesis of biphenyl carboxylic acids utilized a water-soluble fullerene-supported PdCl₂ nanocatalyst for the Suzuki-Miyaura cross-coupling, achieving yields of over 90% at room temperature in water. researchgate.net This approach highlights the potential for developing more sustainable methods for producing key pharmaceutical intermediates.

Reactivity Profiles and Transformational Chemistry of 4 Methylbiphenyl 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety

The carbonyl chloride group in 4'-Methylbiphenyl-2-carbonyl chloride is a highly reactive acylating agent. The carbon atom of the carbonyl group is rendered significantly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This high degree of electrophilicity makes it a prime target for a wide range of nucleophiles, leading to the substitution of the chloride ion. These reactions typically proceed through a tetrahedral intermediate.

Amide Formation with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted amides. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, often facilitated by a base or a second equivalent of the amine, to yield the stable amide product.

The general reaction scheme is as follows:

With primary amines (R-NH₂): The reaction yields N-alkyl/aryl-4'-methylbiphenyl-2-carboxamides.

With secondary amines (R₂NH): The reaction produces N,N-dialkyl/diaryl-4'-methylbiphenyl-2-carboxamides.

The reaction conditions for these transformations are typically mild, often proceeding readily at room temperature in a suitable solvent. The choice of solvent and the potential need for an additional base depend on the reactivity of the specific amine used.

| Amine Type | Reactant Example | Product |

| Primary Amine | Aniline | N-phenyl-4'-methylbiphenyl-2-carboxamide |

| Secondary Amine | Diethylamine | N,N-diethyl-4'-methylbiphenyl-2-carboxamide |

Esterification with Alcohols

In a similar fashion to amide formation, this compound undergoes esterification upon reaction with alcohols. The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of hydrogen chloride, which can be scavenged by a non-nucleophilic base like pyridine, results in the formation of the corresponding ester.

This method is a highly efficient route for the synthesis of various alkyl and aryl esters of 4'-methylbiphenyl-2-carboxylic acid. A patent describes a one-pot technology for producing 4'-methyl-2-carboxylate biphenyl (B1667301), which involves the hydrolysis of 4'-methyl-2-cyanobiphenyl to the carboxylic acid, followed by esterification. google.com While not directly starting from the carbonyl chloride, this highlights the industrial relevance of these esters. Another synthetic route to 4'-Methylbiphenyl-2-carboxylic acid methyl ester involves the reaction of the carboxylic acid with methanol (B129727) in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), achieving a high yield of 98.05%.

| Alcohol | Product |

| Methanol | Methyl 4'-methylbiphenyl-2-carboxylate |

| Ethanol | Ethyl 4'-methylbiphenyl-2-carboxylate |

| Isopropanol | Isopropyl 4'-methylbiphenyl-2-carboxylate |

Hydrolytic Pathways to 4'-Methylbiphenyl-2-carboxylic acid

The carbonyl chloride functional group is highly susceptible to hydrolysis. In the presence of water, this compound will readily hydrolyze to form 4'-Methylbiphenyl-2-carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the elimination of a chloride ion and deprotonation of the resulting oxonium ion.

Due to the high reactivity of acyl chlorides with water, these reactions are often carried out in anhydrous solvents to prevent unwanted hydrolysis. The ease of this hydrolysis reaction underscores the moisture-sensitive nature of this compound.

Electrophilic Reactions Involving the 4'-Methylbiphenyl System

The biphenyl core of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the aromatic rings. The regiochemical outcome of these reactions is influenced by the directing effects of the existing substituents: the 2-carbonyl chloride group and the 4'-methyl group.

Friedel-Crafts Acylation Reactions with Aromatic Nucleophiles

This compound can itself act as an acylating agent in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion is generated. This highly electrophilic species can then attack an aromatic nucleophile, such as benzene (B151609) or a substituted derivative, to form a diaryl ketone.

The general reaction involves the formation of a (4'-methylbiphenyl-2-yl)aryl methanone. The position of acylation on the nucleophilic aromatic ring will be governed by the directing effects of any substituents present on that ring.

| Aromatic Nucleophile | Potential Product |

| Benzene | (4'-methylbiphenyl-2-yl)(phenyl)methanone |

| Toluene (B28343) | (4'-methylbiphenyl-2-yl)(p-tolyl)methanone |

Impact of Methyl Substituent on Electrophilic Reactivity

The 4'-methyl group on the second phenyl ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This is due to its electron-donating inductive effect and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction. Consequently, electrophilic attack is favored at the positions ortho and para to the methyl group on that ring.

Conversely, the 2-carbonyl chloride group on the first phenyl ring is a deactivating, meta-directing group. The electron-withdrawing nature of the carbonyl group destabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile would be directed to the phenyl ring containing the activating methyl group. The substitution would predominantly occur at the positions ortho to the methyl group (positions 3' and 5'), as the para position (position 1') is already part of the biphenyl linkage. The steric hindrance from the other phenyl ring might influence the ratio of the possible ortho isomers.

Advanced Organic Reactions and Derivatization Strategies Utilizing this compound

This compound, by virtue of its reactive acyl chloride functional group and its sterically demanding biphenyl framework, is a valuable precursor for the construction of intricate molecular structures. Its utility extends beyond simple acylation reactions to sophisticated, multi-step, one-pot transformations that enable the rapid assembly of complex molecular diversity. These advanced strategies are pivotal in modern synthetic chemistry for creating novel compounds with potential applications in materials science and medicinal chemistry.

Cascade and Domino Reactions for Complex Molecular Architectures

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two bond-forming transformations that occur under the same reaction conditions without the addition of new reagents or catalysts. epfl.ch These reactions are highly efficient as the subsequent transformations are triggered by the functionality formed in the preceding step, allowing for the synthesis of complex products in a single operation. epfl.chnih.gov

While this compound is not typically the direct starting material for a cascade sequence, it is an excellent precursor for substrates that undergo such transformations. Its primary role is to install the 4'-methylbiphenyl-2-carbonyl moiety onto a nucleophile, creating an intermediate that is primed for intramolecular cyclization cascades. A prominent example is the synthesis of phenanthridinone scaffolds, which are core structures in various biologically active alkaloids. nih.gov

The process can be initiated by converting this compound into an N-aryl benzamide (B126) through reaction with a substituted aniline. This intermediate can then be subjected to transition-metal-catalyzed domino reactions, such as a palladium-catalyzed aerobic Suzuki coupling/Michael addition or C-H activation/cyclization sequence, to construct the fused tricyclic phenanthridinone system. nih.govnih.gov This strategy leverages the inherent reactivity of the biphenyl system to forge new rings and build molecular complexity efficiently.

Table 1: Proposed Domino Reaction Sequence for Phenanthridinone Synthesis

This table outlines a hypothetical two-step process starting from this compound to form a complex, fused heterocyclic system via a domino reaction mechanism.

| Step | Reaction Description | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | Amide Formation | This compound, Aniline | N-phenyl-4'-methylbiphenyl-2-carboxamide | Nucleophilic Acyl Substitution |

| 2 | Intramolecular Cyclization | N-phenyl-4'-methylbiphenyl-2-carboxamide | 2-Methyl-6H-benzo[c]phenanthridin-6-one | Palladium-Catalyzed Domino C-H Activation/C-N Coupling |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the starting materials. tcichemicals.com This approach is lauded for its high atom economy, step efficiency, and ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.comnih.gov

The high reactivity of the acyl chloride in this compound makes it less suitable for direct use in many classic MCRs, which often require the more moderate reactivity of a carboxylic acid. However, the parent compound, 4'-Methylbiphenyl-2-carboxylic acid (readily accessible via hydrolysis of the acyl chloride), is an ideal substrate for integration into renowned MCRs such as the Ugi or Passerini reactions. nih.govnih.gov

In a hypothetical Ugi four-component reaction (Ugi-4CR), 4'-Methylbiphenyl-2-carboxylic acid can be combined with an aldehyde, a primary amine, and an isocyanide. This one-pot condensation reaction proceeds through the formation of an imine and subsequent attack by the isocyanide and the carboxylate, ultimately yielding a complex α-acylamino carboxamide derivative. This strategy allows the sterically hindered and structurally significant 4'-methylbiphenyl moiety to be incorporated into peptide-like scaffolds, demonstrating the value of this chemical scaffold in combinatorial chemistry and drug discovery efforts. nih.gov

Table 2: Proposed Ugi Four-Component Reaction (Ugi-4CR)

This table illustrates the integration of the 4'-methylbiphenyl scaffold into a multicomponent reaction system to generate a complex α-acylamino carboxamide product.

| Component | Chemical Name | Role |

| Acid | 4'-Methylbiphenyl-2-carboxylic acid | Provides the acyl group |

| Aldehyde | Benzaldehyde | Carbonyl component |

| Amine | Benzylamine | Nucleophilic amine component |

| Isocyanide | tert-Butyl isocyanide | Isocyanide component |

| Product | N-benzyl-N-(tert-butylcarbamoyl)-4'-methylbiphenyl-2-carboxamide | α-Acylamino carboxamide |

Mechanistic Investigations and Kinetic Analysis

Elucidation of Reaction Mechanisms for 4'-Methylbiphenyl-2-carbonyl chloride Transformations

The reactivity of this compound is primarily dictated by the presence of the highly electrophilic acyl chloride group attached to an ortho-substituted biphenyl (B1667301) scaffold. Mechanistic investigations into its transformations, therefore, focus on nucleophilic acyl substitution, metal-catalyzed processes involving the biphenyl system, and the transient species formed during these reactions. While detailed studies focusing exclusively on this specific molecule are not extensively published, its reaction mechanisms can be thoroughly understood by examining the well-established principles governing its constituent parts.

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including this compound. chemistrysteps.com These reactions proceed via a characteristic two-step addition-elimination mechanism, which is generally favored over a concerted SN2-type pathway for most acyl derivatives. nih.govmasterorganicchemistry.com

The general pathway involves:

Elimination of the Leaving Group: The tetrahedral intermediate is transient and unstable. askthenerd.comtaylorandfrancis.com It collapses by reforming the C=O double bond, which concurrently expels the most stable leaving group. In this case, the chloride ion (Cl⁻) is an excellent leaving group due to the high acidity of its conjugate acid, HCl, making this elimination step rapid and efficient. askthenerd.com

This mechanism applies to a wide range of nucleophiles, including water (hydrolysis to form 4'-Methylbiphenyl-2-carboxylic acid), alcohols (alcoholysis to form esters), and amines (aminolysis to form amides). chemistrysteps.comlibretexts.org The reactivity of acyl chlorides is the highest among carboxylic acid derivatives, a fact attributed to the chloride substituent's strong inductive electron-withdrawing effect and poor resonance stabilization, which increases the carbonyl carbon's electrophilicity. libretexts.org

Table 1: General Steps in Nucleophilic Acyl Substitution

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Addition | The nucleophile attacks the carbonyl carbon. | A transient tetrahedral alkoxide intermediate is formed. |

| 2. Elimination | The carbonyl double bond is reformed, and the chloride leaving group is expelled. | The final substitution product is formed. |

Computational studies on simpler acyl chlorides suggest that while the tetrahedral intermediate is a valid model, some reactions may proceed through a concerted SN2-like pathway without a discernible intermediate, depending on the specific nucleophile and conditions. nih.gov

The biphenyl core of this compound is often synthesized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. gre.ac.ukmdpi.com This reaction creates the crucial aryl-aryl bond. The generally accepted catalytic cycle for the Suzuki reaction provides a clear framework for understanding the formation of the 4'-methylbiphenyl skeleton from precursors like an ortho-halobenzoyl chloride and a tolylboronic acid. libretexts.orgwikipedia.org

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (e.g., a derivative of 2-chlorobenzoyl chloride), breaking the carbon-halogen bond and inserting the palladium to form a Pd(II) complex. This step is often the rate-determining step in the cycle. libretexts.orgwikipedia.org

Transmetalation: A base activates the organoboron compound (e.g., p-tolylboronic acid) to form a boronate complex. This complex then transfers the organic group (the p-tolyl group) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. libretexts.orgwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Palladium Oxidation State Change | Process |

|---|---|---|

| Oxidative Addition | Pd(0) → Pd(II) | The catalyst adds to the aryl halide. |

| Transmetalation | Pd(II) → Pd(II) | The organic group from the boronic acid is transferred to palladium. |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic groups couple, forming the product and regenerating the catalyst. |

In the transformations of this compound, the primary transient species is the tetrahedral intermediate formed during nucleophilic acyl substitution. askthenerd.comtaylorandfrancis.com This high-energy species is not typically isolated but is a cornerstone of the accepted reaction mechanism. Its formation involves changing the hybridization of the carbonyl carbon from sp² to sp³. The stability and subsequent breakdown (partitioning) of this intermediate determine the reaction's outcome. askthenerd.com The presence of good leaving groups (like chloride) ensures that the intermediate readily collapses to the substitution product rather than reverting to the starting materials. askthenerd.com

Kinetic Studies and Rate Law Determination of Reaction Processes

Rate = k [Acyl Chloride] [Nucleophile]

This is consistent with the bimolecular nature of the rate-determining step (the initial nucleophilic attack). Studies on the methanolysis of substituted aliphatic acyl chlorides in acetonitrile (B52724) have shown pathways with both second- and third-order kinetics, where the third-order term suggests the involvement of a second molecule of the alcohol in the transition state, possibly acting as a proton transfer agent. A similar investigation for this compound would involve monitoring the reaction rate at varying concentrations of the nucleophile to determine the precise rate law and rate constants.

Applications As a Building Block in Specialized Chemical Fields

Role in Medicinal Chemistry and Pharmaceutical Intermediates

In the realm of medicinal chemistry, 4'-Methylbiphenyl-2-carbonyl chloride serves as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Its biphenyl (B1667301) core is a recognized pharmacophore in many biologically active molecules.

One of the most prominent applications of this compound is in the synthesis of precursors for a class of antihypertensive drugs known as sartans. asianpubs.orggoogle.comgoogle.com These drugs are angiotensin II receptor antagonists, which are widely used to treat high blood pressure and related cardiovascular conditions. The 4'-methylbiphenyl core of the molecule is a key structural component of many sartan drugs, such as Losartan, Valsartan (B143634), and Irbesartan. asianpubs.orggoogle.comgoogle.com

The synthesis of these drug molecules often involves the preparation of a key intermediate, 2-cyano-4'-methylbiphenyl (B41195). asianpubs.orggoogle.comgoogle.com While not a direct reaction of this compound, the synthesis of this crucial precursor underscores the importance of the 4'-methylbiphenyl scaffold. The preparation of 2-cyano-4'-methylbiphenyl can be achieved through various synthetic routes, including transition-metal-catalyzed cross-coupling reactions. asianpubs.orggoogle.comgoogle.com The carbonyl chloride group of the title compound provides a reactive handle that can be chemically transformed to the nitrile group required for sartan synthesis, or it can be used to attach other molecular fragments in the development of sartan analogues.

The reactive acyl chloride group in this compound makes it an excellent starting material for the synthesis of a wide range of novel biphenyl analogs with potential biological activity. nih.gov Acyl chlorides are known to react with a variety of nucleophiles, such as alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. This reactivity allows for the facile introduction of diverse functional groups and molecular scaffolds onto the biphenyl core, leading to the generation of new chemical entities for biological screening. nih.gov

The biphenyl moiety itself is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic effects. By using this compound as a starting point, medicinal chemists can systematically modify the structure to explore structure-activity relationships (SAR) and optimize the pharmacological properties of new drug candidates.

Contributions to Combinatorial Chemistry and Chemical Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.govnih.govimperial.ac.ukufl.edu The reactive nature of this compound makes it a suitable building block for the construction of chemical libraries.

By anchoring the biphenyl scaffold to a solid support or by using it in solution-phase parallel synthesis, a multitude of different functionalities can be introduced by reacting the acyl chloride group with a diverse set of reactants. This approach allows for the efficient generation of a library of related biphenyl compounds, which can then be subjected to high-throughput screening to identify hits for drug discovery or other applications. The ability to systematically vary the substituents on the biphenyl core enables a thorough exploration of the chemical space around this important scaffold. nih.govnih.govimperial.ac.ukufl.edu

Potential in Advanced Functional Materials

The rigid and planar structure of the biphenyl unit, combined with the reactive handle provided by the carbonyl chloride group, gives this compound significant potential as a precursor for advanced functional materials.

The acyl chloride functionality of this compound allows it to act as a monomer or a chain-terminating agent in polymerization reactions. nih.govseimichemical.co.jpmsu.edumdpi.comresearchgate.net For instance, it can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the rigid 4'-methylbiphenyl unit into the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and specific optical or electronic characteristics. nih.govseimichemical.co.jpmsu.edumdpi.comresearchgate.net These properties are highly sought after in the development of high-performance plastics and specialty polymers.

The biphenyl core is a common structural motif in liquid crystalline materials and components of Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.netgoogle.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and they are the basis for modern display technologies. The elongated and rigid nature of the biphenyl structure is conducive to the formation of liquid crystalline phases. tandfonline.comresearchgate.netgoogle.com

This compound can be used as a starting material to synthesize more complex, functionalized biphenyl derivatives that can act as liquid crystal mesogens. The carbonyl chloride group allows for the attachment of various terminal groups, which are crucial for tuning the mesomorphic properties of the final molecule. tandfonline.comresearchgate.netgoogle.com

In the field of OLEDs, biphenyl derivatives are often used as host materials in the emissive layer or as components of charge-transporting layers. uniss.itd-nb.infoacs.orgnih.gov The biphenyl scaffold provides good thermal and morphological stability, which are essential for the longevity and efficiency of OLED devices. The ability to functionalize the biphenyl core through the carbonyl chloride group allows for the fine-tuning of the electronic properties of the resulting materials, such as their energy levels and charge-carrier mobility, to optimize device performance. uniss.itd-nb.infoacs.orgnih.gov

Theoretical and Computational Chemistry Studies of 4 Methylbiphenyl 2 Carbonyl Chloride

Quantum Chemical Characterization and Electronic Structure Theory

Quantum chemical methods are fundamental to understanding the behavior of electrons within a molecule, which in turn governs its physical and chemical properties. gatech.edu Electronic Structure Theory, particularly within the framework of the Born-Oppenheimer approximation, allows for the calculation of the electronic energy and wavefunction for a fixed nuclear geometry. youtube.com For a molecule like 4'-Methylbiphenyl-2-carbonyl chloride, methods such as Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy in describing its electronic landscape. uio.noepfl.ch These calculations reveal crucial information about orbital energies, charge distribution, and molecular stability. mpg.de

The electronic properties of this compound can be quantified using data derived from its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

From these orbital energies, a range of global reactivity descriptors can be calculated to predict the molecule's reactivity. researchgate.net These descriptors, such as chemical hardness, electronic chemical potential, and the electrophilicity index, provide a quantitative measure of the molecule's stability and its propensity to react as an electrophile. researchgate.net For instance, the high electrophilicity index expected for an acyl chloride like this compound would highlight the reactivity of its carbonyl carbon towards nucleophilic attack.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value (Illustrative) | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index (ω) | 3.36 eV | Quantifies the electrophilic character of the molecule. researchgate.net |

Conformational analysis, typically performed by systematically rotating this bond and calculating the potential energy at each step, can identify the most stable (lowest energy) conformations. Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the atomic motions of the molecule over time. rsc.orgresearchgate.net These simulations can reveal the accessible conformational space at a given temperature, the energy barriers between different conformations, and the characteristic timescales of conformational changes. core.ac.uk Such studies are crucial for understanding how the molecule's shape fluctuates and how this flexibility might influence its reactivity. biorxiv.org

Table 2: Conformational Energy Profile of Biphenyl (B1667301) Rotation

| Dihedral Angle (°) | Relative Energy (kcal/mol) (Illustrative) | Description |

|---|---|---|

| 0 | 4.5 | Planar conformation, high steric hindrance. |

| 45 | 0.0 | Minimum energy (most stable) twisted conformation. |

| 90 | 2.0 | Perpendicular conformation, a transition state for rotation. |

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. byu.edu By modeling the reaction pathways, researchers can map out the entire energy landscape, from reactants to products, providing a step-by-step understanding of the transformation. researchgate.net This involves identifying all relevant intermediates and, crucially, the transition states that connect them.

A transition state represents the highest energy point along a reaction coordinate and is a fleeting, unstable structure that cannot be isolated experimentally. Computational methods allow for the precise location and characterization of these structures. For reactions involving this compound, such as its hydrolysis or reaction with an amine, transition state calculations would reveal the geometry of the molecule at the peak of the energy barrier. This includes the bond lengths and angles of the atoms directly involved in bond-making and bond-breaking processes, offering a clear picture of the reaction mechanism at the molecular level.

Table 3: Calculated Energetics for a Hypothetical Nucleophilic Acyl Substitution

| Parameter | Value (kcal/mol) (Illustrative) | Description |

|---|---|---|

| Activation Energy (Ea) | 15.2 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -8.5 | The net energy change of the reaction; a negative value indicates an exothermic process. |

In Silico Design and Predictive Modeling for Chemical Transformations

Beyond analyzing existing properties, computational chemistry enables the in silico design of new molecules and the prediction of their behavior. researchgate.net For this compound, this could involve modeling how its chemical transformations are affected by changes to its structure. For example, predictive models could explore how adding different substituent groups to the biphenyl rings would alter the reactivity of the carbonyl chloride group. By systematically modifying the molecule in a virtual environment and recalculating its electronic properties and reaction energetics, chemists can rapidly screen potential derivatives for desired characteristics, guiding synthetic efforts toward the most promising candidates. nih.gov This predictive power accelerates the discovery and optimization process for new chemical entities and materials.

Advanced Analytical and Spectroscopic Characterization Methods

Structural Elucidation via Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods provide fundamental insights into the molecular structure of 4'-Methylbiphenyl-2-carbonyl chloride by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although detailed spectral data for this compound is not extensively published, the expected chemical shifts for its protons (¹H NMR) and carbon atoms (¹³C NMR) can be predicted based on the known spectra of its precursor, 4'-Methylbiphenyl-2-carboxylic acid, and related structures like 4'-methylbiphenyl-2-carbonitrile. chemicalbook.comrsc.org

In the ¹H NMR spectrum, the aromatic protons would appear in the typical downfield region (approx. 7.2-8.2 ppm). The presence of the electron-withdrawing carbonyl chloride group at the 2-position is expected to cause a noticeable downfield shift for the proton ortho to it on the same ring, compared to the other aromatic signals. The methyl group protons on the second ring would produce a characteristic singlet peak in the upfield region (approx. 2.4 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon would be highly deshielded, appearing significantly downfield (estimated >165 ppm). The aromatic carbons would resonate in the 120-145 ppm range, and the methyl carbon would be found in the upfield region (~21 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | >165 |

| Aromatic Carbons | - | 120 - 145 |

| Aromatic Protons | 7.2 - 8.2 | - |

| Methyl Carbon | - | ~21 |

| Methyl Protons | ~2.4 | - |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClO), the exact mass is 230.050 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two peaks for the molecular ion: one at m/z 230 (M⁺) and another at m/z 232 (M+2⁺), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. Common fragmentation patterns would likely involve the loss of the chlorine atom (M-Cl)⁺ or the entire carbonyl chloride group (M-COCl)⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For acyl chlorides, this bond typically produces a very strong and sharp absorption band at a high frequency, generally in the range of 1770-1815 cm⁻¹. This is a higher wavenumber compared to the C=O stretch of the corresponding carboxylic acid (4'-Methylbiphenyl-2-carboxylic acid), which is observed around 1680-1700 cm⁻¹. chemicalbook.com This distinct shift confirms the conversion of the carboxylic acid to the more reactive acyl chloride.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium to Weak |

| C-Cl | Stretch | 600 - 800 | Medium |

Chromatographic Methodologies for Reaction Monitoring and Product Analysis (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are essential for separating components of a mixture, making them ideal for monitoring the progress of a reaction and determining the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the conversion of 4'-Methylbiphenyl-2-carboxylic acid to this compound. The starting material, a carboxylic acid, is significantly more polar than the resulting acyl chloride. This difference in polarity leads to a distinct separation on a TLC plate (typically silica (B1680970) gel). The less polar acyl chloride will travel further up the plate, resulting in a higher retention factor (Rf) value compared to the starting acid, which remains closer to the baseline. However, due to the high reactivity and moisture sensitivity of acyl chlorides, they can hydrolyze back to the carboxylic acid on the silica plate, which may cause streaking. echemi.com A common practice to confirm the reaction's progress via TLC is to quench a small aliquot of the reaction mixture with an alcohol (like methanol) or an amine; this converts the acyl chloride into a more stable, less polar ester or amide, whose appearance can be easily tracked against the disappearance of the starting acid. researchgate.netreddit.comchemicalforums.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for both qualitative and quantitative analysis. A reversed-phase HPLC method, likely using a C18 column, can effectively separate this compound from its starting materials and any byproducts. scielo.br The method is crucial for determining the final purity of the compound with high accuracy. lgcstandards.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase (typically a mixture of acetonitrile (B52724) and water). epa.gov A UV detector is commonly used for analysis, as the biphenyl (B1667301) system is strongly chromophoric.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for analyzing volatile and thermally stable compounds like biphenyl derivatives. researchgate.net This technique can be used to assess the purity of this compound and to identify any volatile impurities. fishersci.at The sample is vaporized and separated based on its boiling point and interactions with the GC column's stationary phase, with each eluting component being subsequently identified by its mass spectrum. scielo.br

Table 3: Application of Chromatographic Methods

| Technique | Primary Application | Principle of Separation | Key Information Provided |

| TLC | Reaction monitoring | Polarity | Qualitative assessment of starting material consumption and product formation. |

| HPLC | Purity assessment, quantification | Partitioning between stationary and mobile phases | High-resolution separation, quantitative purity data. |

| GC-MS | Purity assessment, impurity identification | Volatility and polarity | Separation of volatile components, structural identification via mass spectra. |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While this compound is typically a reactive intermediate used in solution, its derivatives are often stable, crystalline solids. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state for these derivatives.

This technique is particularly important in pharmaceutical development, where the specific crystalline form (polymorphism) of a drug can impact its properties. A prominent example is Telmisartan, an angiotensin II receptor antagonist used to treat hypertension, which is synthesized from precursors related to this compound. chemicalbook.com

Future Research Directions and Emerging Avenues for 4 Methylbiphenyl 2 Carbonyl Chloride

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of the 4'-methylbiphenyl scaffold, the core of 4'-Methylbiphenyl-2-carbonyl chloride, traditionally relies on cross-coupling reactions. Future research is intensely focused on developing novel catalytic systems that offer superior efficiency, selectivity, and broader functional group tolerance.

A significant area of development is the design of more advanced palladium and copper catalyst systems. rsc.orgatlasofscience.org Innovations in ligand design for palladium catalysts are enabling the efficient coupling of a wider array of aryl chlorides, which are often less reactive but more readily available than other aryl halides. researchgate.net For instance, catalyst systems that permit the efficient preparation of sterically hindered biaryls are under investigation, which could streamline the synthesis of complex derivatives of this compound. researchgate.net Furthermore, the development of catalysts that function effectively at low loadings is a key goal to reduce costs and minimize metal contamination in the final product. researchgate.net

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemocatalysis. nih.govnih.gov The use of enzymes in the synthesis of pharmaceutical intermediates is gaining momentum due to their high regio- and enantioselectivity. nih.gov Future research may lead to the discovery or engineering of enzymes capable of catalyzing the formation of the biaryl bond in the precursor to this compound under mild, aqueous conditions. nih.govnih.gov This approach aligns with the growing demand for greener and more sustainable pharmaceutical manufacturing. numberanalytics.comoatext.com

Moreover, the exploration of catalysts based on more abundant and less toxic metals is a growing trend. nih.gov While palladium has been a workhorse in cross-coupling chemistry, research into iron-catalyzed Suzuki-Miyaura cross-coupling reactions for biphenyl (B1667301) synthesis is showing promise. nih.gov These alternative catalysts could offer a more cost-effective and environmentally friendly route to the biphenyl core structure.

| Catalyst System | Potential Advantage | Research Focus |

| Advanced Palladium Catalysts | Higher efficiency, broader substrate scope | Ligand design for hindered couplings, low catalyst loading |

| Copper Co-catalysis | Enhanced reactivity for challenging substrates | Mechanistic understanding, synergy with palladium |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions | Enzyme discovery and engineering, process development |

| Earth-Abundant Metal Catalysts | Lower cost, reduced environmental impact | Iron, nickel, and cobalt-based systems |

Integration of Flow Chemistry and Automation in Synthesis

The shift from batch to continuous flow manufacturing represents a paradigm shift in the synthesis of chemical intermediates like this compound. nih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps. researchgate.netmdpi.com

Future research will focus on developing robust and scalable continuous flow processes for the key synthetic steps leading to this compound. This includes the continuous flow synthesis of biaryl compounds, potentially using packed-bed reactors containing immobilized catalysts for easy separation and reuse. rsc.org The integration of in-line analytical techniques will be crucial for real-time monitoring and optimization of reaction parameters, ensuring high yield and purity. scripps.edu

| Technology | Key Benefit | Future Application in this compound Synthesis |

| Continuous Flow Chemistry | Improved efficiency, safety, and scalability | Integrated multi-step synthesis from starting materials to the final product. |

| Process Analytical Technology (PAT) | Real-time monitoring and control | In-line spectroscopy and chromatography to ensure consistent quality. |

| Automated Synthesis Platforms | High-throughput experimentation | Rapid optimization of reaction conditions for new derivatives. |

| AI-driven Synthesis Planning | Accelerated route design and discovery | Identification of novel and more efficient synthetic pathways. |

Exploration of Unconventional Reactivity Patterns and Green Chemistry Approaches

Moving beyond traditional synthetic methods, future research will delve into unconventional reactivity patterns to access this compound and its analogs. Acyl chlorides are highly reactive functional groups, and their full potential in novel chemical transformations is still being explored. fiveable.mechemguide.co.ukwikipedia.orglibretexts.org Research into their reactions with in situ formed organometallic reagents or their participation in novel cascade reactions could lead to more efficient and atom-economical synthetic strategies. researchgate.net The synthesis of biaryls through aryne intermediates also presents an alternative to metal-catalyzed cross-coupling methods. rsc.org

The principles of green chemistry are increasingly guiding synthetic route design. acs.orgresearchgate.netnih.gov For the synthesis of this compound, this translates to several key areas of research. The development of synthetic methods that maximize atom economy is a primary goal. acs.org This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product, minimizing waste.

The use of safer and more environmentally benign solvents is another critical aspect. Research into reactions in water, supercritical fluids, or bio-based solvents could significantly reduce the environmental footprint of the synthesis. Furthermore, designing processes with improved energy efficiency, for instance, by utilizing catalytic methods that operate at lower temperatures, is a key objective. acs.org The development of methods for the regeneration of carbonyl compounds using recoverable and less hazardous promoters aligns with these green chemistry goals. organic-chemistry.org

Interdisciplinary Research with Materials Science and Chemical Biology

The unique structural motif of this compound makes it an attractive building block for interdisciplinary research, particularly in materials science and chemical biology.

In materials science, the biphenyl core is a common component in liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgarabjchem.org Future research could explore the synthesis of novel polymers and functional materials derived from this compound. royalsocietypublishing.org The introduction of the carbonyl chloride group provides a reactive handle for polymerization or for grafting onto surfaces to create materials with tailored electronic and optical properties. acs.org For example, new biphenyl derivatives are being investigated for applications as advanced sensors for detecting toxic chemicals. 24chemicalresearch.com

In the realm of chemical biology, the biphenyl scaffold is prevalent in many biologically active molecules and marketed drugs. nih.govrsc.orgblumberginstitute.org this compound can serve as a versatile starting material for the synthesis of compound libraries for drug discovery. nih.govnih.gov The carbonyl chloride group allows for the facile introduction of a wide range of functionalities, enabling the rapid generation of diverse molecular structures for screening against biological targets. Furthermore, the biphenyl unit can be incorporated into fluorescent probes for imaging biological processes, with the potential for developing novel diagnostic tools. ucsd.edu Recent studies have identified the biphenyl structure as a promising motif for the selective fluorimetric detection of specific DNA forms. rsc.org

Q & A

Q. How is 4'-Methylbiphenyl-2-carbonyl chloride synthesized from its precursor carboxylic acid?

Methodological Answer: The compound is synthesized via refluxing 4'-Methylbiphenyl-2-carboxylic acid with excess thionyl chloride (SOCl₂) for 6–8 hours under anhydrous conditions. Reaction progress is monitored using TLC with an n-hexane/ethyl acetate (8:2) solvent system. After completion, excess SOCl₂ is removed under vacuum, and the crude product is dissolved in dry toluene, followed by rotary evaporation to yield the acid chloride. This method avoids purification steps, as the crude product is typically used directly in subsequent reactions (e.g., amidation or esterification) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : To identify aromatic proton environments and confirm substitution patterns.

- IR Spectroscopy : A sharp peak near 1770–1800 cm⁻¹ confirms the presence of the carbonyl chloride (C=O) group.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺ or [M-Cl]⁺ fragments). Cross-referencing with computational data (e.g., PubChem InChI keys for related biphenyl derivatives) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in a dry, airtight container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use moisture-free glassware and glove boxes for sensitive reactions.

- Safety : Follow protocols for acyl chlorides (e.g., P210: avoid heat/open flames; P301+P310: immediate medical attention if ingested). Refer to safety data sheets (SDS) for biphenyl derivatives as a baseline .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables: SOCl₂ stoichiometry (1.5–3.0 eq.), reflux temperature (70–90°C), and reaction time (4–12 hr).

- Catalyst Addition : Explore Lewis acids (e.g., DMF or ZnCl₂) to accelerate acyl chloride formation.

- Purity Monitoring : Employ HPLC or GC-MS to quantify unreacted starting material and side products. Comparative studies with analogous biphenyl carbonyl chlorides (e.g., methyl ester derivatives) may provide mechanistic insights .

Q. What computational approaches are used to model the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for reactions with amines or alcohols to predict regioselectivity.

- Solvent Effects : Use implicit solvation models (e.g., PCM) to simulate polar aprotic solvents (e.g., THF, DCM).

- Electrostatic Potential Maps : Identify electrophilic hotspots on the carbonyl carbon and adjacent aromatic rings. Cross-validate computational results with experimental kinetic data from similar systems (e.g., trifluoromethyl benzothiophene esters) .

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity, moisture levels, and equipment calibration.

- Side-Reaction Analysis : Use LC-MS to detect hydrolyzed byproducts (e.g., carboxylic acid) or dimerization.

- Literature Benchmarking : Compare methodologies across studies (e.g., thionyl chloride vs. oxalyl chloride routes) and adjust protocols for inert-atmosphere compatibility. Contradictions often arise from trace water contamination or variations in workup procedures .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a key acylating agent for:

- Amide Coupling : React with amines to generate biphenyl-containing amides, potential kinase inhibitors or receptor ligands.

- Esterification : Produce methyl/ethyl esters (e.g., Methyl 4'-methylbiphenyl-2-carboxylate) for solubility studies or prodrug development. Structural analogs (e.g., chlorinated benzamides) have demonstrated activity in agrochemical and medicinal chemistry, suggesting similar potential .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound in different solvents?

Methodological Answer:

- Controlled Stability Studies : Incubate the compound in DCM, THF, and toluene at 25°C/40°C, sampling at intervals for NMR/IR analysis.

- Hydrolysis Kinetics : Quantify degradation rates using HPLC and compare with computational predictions (e.g., Hammett parameters for electron-withdrawing groups).

- Environmental Factors : Assess humidity and light exposure impacts. Reference stability protocols for phenyl chlorides or biphenyl esters to identify best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.